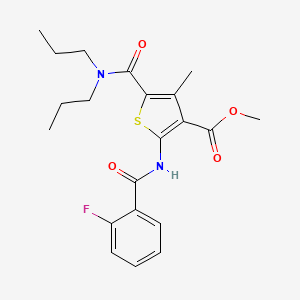

Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate

説明

Molecular Formula: C₂₁H₂₅FN₂O₄S

Molecular Weight: 420.5 g/mol

Key Structural Features:

- Thiophene core: Substituted at positions 2, 3, 4, and 5 with functional groups.

- 2-(2-Fluorobenzamido): A fluorinated aromatic amide group.

- 5-(Dipropylcarbamoyl): A carbamate moiety with dipropyl substituents.

- 4-Methyl group: Enhances steric bulk and lipophilicity.

- 3-Carboxylate methyl ester: Improves solubility and metabolic stability .

This compound is part of a broader class of thiophene derivatives with applications in medicinal chemistry, particularly as intermediates or bioactive agents. Its synthesis involves multi-step coupling reactions, as seen in structurally related compounds (e.g., ).

特性

分子式 |

C21H25FN2O4S |

|---|---|

分子量 |

420.5 g/mol |

IUPAC名 |

methyl 5-(dipropylcarbamoyl)-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C21H25FN2O4S/c1-5-11-24(12-6-2)20(26)17-13(3)16(21(27)28-4)19(29-17)23-18(25)14-9-7-8-10-15(14)22/h7-10H,5-6,11-12H2,1-4H3,(H,23,25) |

InChIキー |

NKCZNWFEMJURLT-UHFFFAOYSA-N |

正規SMILES |

CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2F)C(=O)OC)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions

-

Thiophene Core Synthesis:

- The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

科学的研究の応用

5-(ジプロピルカルバモイル)-2-(2-フルオロベンザミド)-4-メチルチオフェン-3-カルボン酸メチルは、科学研究でいくつかの応用があります。

化学: より複雑な分子や材料を合成するためのビルディングブロックとして使用されます。

生物学: 抗菌活性や抗癌活性など、潜在的な生物活性を研究されています。

医学: ユニークな構造と官能基により、潜在的な薬物候補として注目されています。

産業: 有機半導体や太陽電池などの高度な材料の開発に使用されています。

作用機序

5-(ジプロピルカルバモイル)-2-(2-フルオロベンザミド)-4-メチルチオフェン-3-カルボン酸メチルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節することがあります。フルオロベンザミド基は、特定の標的への結合親和性を高める可能性があり、チオフェン環は、タンパク質の疎水性領域との相互作用を促進することができます。

類似化合物:

- 5-(ジプロピルカルバモイル)-2-(2-クロロベンザミド)-4-メチルチオフェン-3-カルボン酸メチル

- 5-(ジプロピルカルバモイル)-2-(2-ブロモベンザミド)-4-メチルチオフェン-3-カルボン酸メチル

- 5-(ジプロピルカルバモイル)-2-(2-ヨードベンザミド)-4-メチルチオフェン-3-カルボン酸メチル

比較:

- 独自性: 5-(ジプロピルカルバモイル)-2-(2-フルオロベンザミド)-4-メチルチオフェン-3-カルボン酸メチルに含まれるフルオロベンザミド基は、異なるハロゲン置換基を持つアナログとは異なります。フッ素原子は、化合物の電子特性と生物活性を大幅に影響させる可能性があります。

- 化学的性質: フッ素の高い電気陰性度と小さいサイズは、クロロ、ブロモ、ヨードアナログと比較して、化合物の安定性と反応性を高める可能性があります。

- 生物活性: フッ素化された化合物は、フッ素の生物学的標的とのユニークな相互作用により、異なる生物活性を示す可能性があります。

類似化合物との比較

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

Halogen Substitution :

- The 2-fluorobenzamido group in the target compound vs. 4-chlorobenzamido in the analog (C₂₁H₂₅ClN₂O₄S) highlights the role of halogen position and type. Fluorine, being smaller and more electronegative, may enhance metabolic stability and binding affinity compared to chlorine .

- Molecular weight differences (~16 g/mol between F and Cl analogs) correlate with halogen atomic mass.

Carbamoyl Group Variations :

- Dipropylcarbamoyl (target) vs. p-tolylcarbamoyl (C₂₀H₁₈N₂O₄S₂): Dipropyl groups increase lipophilicity (logP), whereas aromatic p-tolyl groups may enhance π-π stacking interactions in biological targets .

Core Heterocycle :

- Thiophene (target) vs. pyrimidine (EFB-1 analog): Thiophene derivatives generally exhibit higher rigidity and planarity, influencing solubility and membrane permeability .

Physicochemical Properties

- Melting Points : Fluorinated thiophene derivatives (e.g., compounds) show melting points in the 173–180°C range, similar to the target compound’s expected range. Chlorinated analogs may exhibit higher melting points due to stronger intermolecular forces .

- Rf Values : Thiophene-based compounds in have Rf values of 0.48–0.66 (ethyl acetate/petroleum ether), suggesting moderate polarity. The target compound’s dipropylcarbamoyl group may lower polarity, increasing Rf slightly .

Potential Bioactivity

- Anti-Inflammatory Activity : The 2-fluorobenzamido group in EFB-1 () inhibits superoxide production in neutrophils, suggesting a role for fluorine in modulating redox activity. The target compound’s fluorobenzamido group may confer similar properties .

- Enzyme Binding : Carbamoyl and carboxylate groups in thiophene derivatives (e.g., sulfonylureas) often interact with enzymatic active sites, hinting at possible kinase or protease inhibition for the target compound .

生物活性

Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈F N₃O₃S

- Molecular Weight : 303.36 g/mol

- IUPAC Name : this compound

The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a fluorobenzamide moiety enhances its potential interactions with biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit notable enzyme inhibitory activities:

-

Histone Deacetylase (HDAC) Inhibition :

- Compounds with structural similarities have been shown to inhibit HDACs, which play a crucial role in regulating gene expression and are implicated in various cancers. For instance, derivatives of thiophene have demonstrated HDAC inhibitory activity, suggesting that this compound could also exhibit similar effects .

- Xanthine Oxidase Inhibition :

Antioxidant Activity

Several studies have highlighted the antioxidant properties of thiophene derivatives. These compounds can scavenge free radicals, thus protecting cells from oxidative stress, which is linked to various pathologies including cancer and neurodegenerative diseases.

Case Study 1: HDAC Inhibitory Activity

A study focusing on the synthesis of thiophene derivatives reported that certain compounds exhibited significant HDAC inhibitory activity, with IC50 values indicating their potency compared to established inhibitors. This suggests that this compound may also possess similar efficacy in inhibiting HDACs, providing a basis for further investigation into its anticancer properties .

Case Study 2: Xanthine Oxidase Inhibition

In vitro assays conducted on related compounds demonstrated varying degrees of xanthine oxidase inhibition, with some exhibiting IC50 values in the low micromolar range. This positions the compound as a potential candidate for further development in managing conditions associated with elevated uric acid levels .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。